molecular formula C19H14N2OS B5045007 1-(1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone

1-(1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone

Cat. No.: B5045007
M. Wt: 318.4 g/mol
InChI Key: UIVXFZDXWZOBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone is a complex organic compound that features both an indole and a quinoline moiety. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone typically involves the formation of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale versions of these synthetic routes, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and the Skraup synthesis, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include N-oxides, dihydro derivatives, and various substituted indole and quinoline derivatives .

Scientific Research Applications

1-(1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone involves its interaction with various molecular targets. The indole and quinoline rings can interact with enzymes and receptors in the body, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone is unique due to the presence of both the indole and quinoline rings, which confer a combination of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-18(15-11-20-17-8-4-2-6-14(15)17)12-23-19-10-9-13-5-1-3-7-16(13)21-19/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVXFZDXWZOBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.